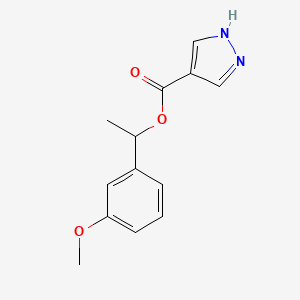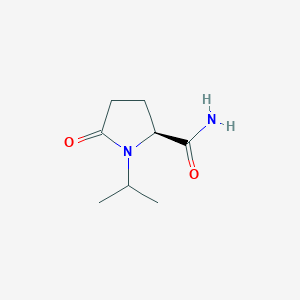
(S)-1-Isopropyl-5-oxopyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- “(S)-1-Isopropyl-5-oxopyrrolidine-2-carboxamide” is a chiral compound with the chemical formula C8H14N2O2. It belongs to the class of pyrrolidine derivatives.
- The compound’s stereochemistry is specified by the (S)-configuration, indicating that the substituent at the chiral center is oriented in a counterclockwise direction.
- It is also known as “S-2-IsoP” or “S-2-IPC.”
Métodos De Preparación
Synthetic Routes: The synthesis of (S)-1-Isopropyl-5-oxopyrrolidine-2-carboxamide involves several steps. One common approach is the condensation of an appropriate amine (such as isopropylamine) with a suitable keto acid (e.g., 5-oxovaleric acid) under acidic or basic conditions.
Reaction Conditions: The reaction typically occurs in a solvent (e.g., ethanol or methanol) at elevated temperatures. Acid-catalyzed or base-catalyzed methods can be employed.
Industrial Production: While industrial-scale production methods may vary, the compound is synthesized using efficient and scalable processes to meet demand.
Análisis De Reacciones Químicas
Reactivity: (S)-1-Isopropyl-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions
Common Reagents and Conditions: Oxidation may involve reagents like potassium permanganate (KMnO) or chromium trioxide (CrO). Reduction can be achieved using sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Major Products: The major products depend on the specific reaction conditions and the substituents present.
Aplicaciones Científicas De Investigación
Chemistry: (S)-1-Isopropyl-5-oxopyrrolidine-2-carboxamide serves as a building block in organic synthesis, contributing to the creation of more complex molecules.
Biology and Medicine: It may have applications in drug discovery, as it could interact with biological targets or enzymes.
Industry: Its derivatives might find use in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
Mecanismo De Acción
- The compound’s mechanism of action depends on its specific interactions with biological molecules. It could act as an enzyme inhibitor, receptor ligand, or modulator of cellular pathways.
- Further research is needed to elucidate its precise mode of action.
Comparación Con Compuestos Similares
- (S)-1-Isopropyl-5-oxopyrrolidine-2-carboxamide can be compared with other pyrrolidine derivatives, such as proline or other chiral amino acids.
- Its uniqueness lies in its specific stereochemistry and functional groups.
Remember that this compound’s applications and properties are continually explored through scientific research, and further investigations may reveal additional insights.
Propiedades
Fórmula molecular |
C8H14N2O2 |
|---|---|
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
(2S)-5-oxo-1-propan-2-ylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C8H14N2O2/c1-5(2)10-6(8(9)12)3-4-7(10)11/h5-6H,3-4H2,1-2H3,(H2,9,12)/t6-/m0/s1 |
Clave InChI |
FNXYXAKSCPYZER-LURJTMIESA-N |
SMILES isomérico |
CC(C)N1[C@@H](CCC1=O)C(=O)N |
SMILES canónico |
CC(C)N1C(CCC1=O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


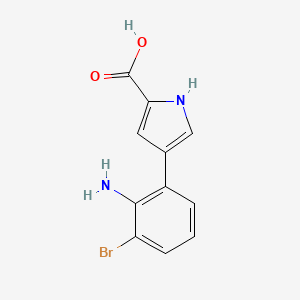
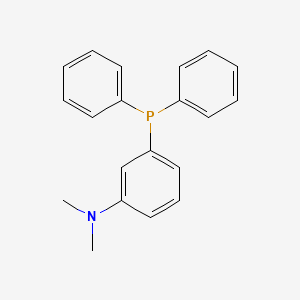
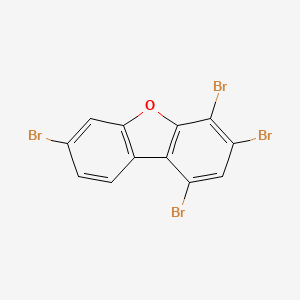

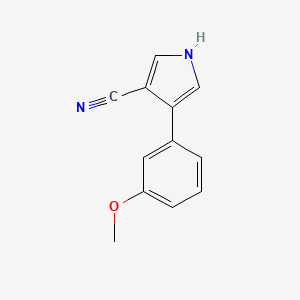

![[(2R)-3-butyl-2-phenyl-2H-1,3-oxazol-5-yl]methanol](/img/structure/B12886307.png)
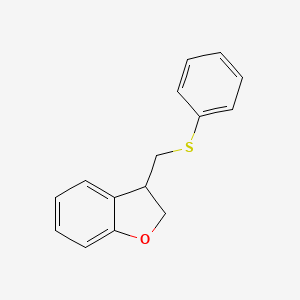
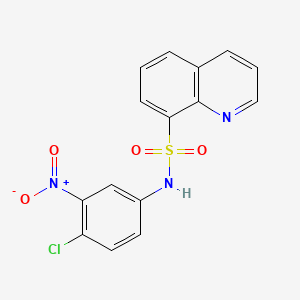

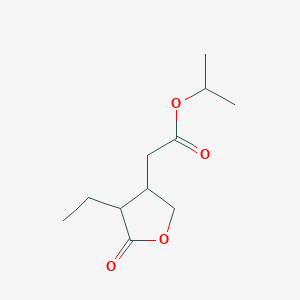
![4-Quinolinamine, 2-(4-fluorophenyl)-N-[2-(1-pyrrolidinyl)ethyl]-](/img/structure/B12886335.png)
![2,6-Dimethoxy-N-[3-(1-methylcyclohexyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12886337.png)
